molecular formula C29H32N2O5S B11446780 Methyl 4-((6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(phenethylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11446780
M. Wt: 520.6 g/mol
InChI Key: ACYUIVMUZDLNHU-UHFFFAOYSA-N
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Description

METHYL 4-({6,7-DIMETHOXY-2-[(2-PHENYLETHYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a benzoate ester, a tetrahydroisoquinoline core, and various functional groups such as methoxy and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({6,7-DIMETHOXY-2-[(2-PHENYLETHYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Carbamothioyl Group: The carbamothioyl group is introduced through a reaction with thiourea or related compounds.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({6,7-DIMETHOXY-2-[(2-PHENYLETHYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and carbamothioyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives with altered functional groups.

Scientific Research Applications

METHYL 4-({6,7-DIMETHOXY-2-[(2-PHENYLETHYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-({6,7-DIMETHOXY-2-[(2-PHENYLETHYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-phenethylchromone
  • 6,7-Dimethoxyquinazoline-2,4-dione
  • 4-Methyl-2,6-dimethoxyphenol

Uniqueness

METHYL 4-({6,7-DIMETHOXY-2-[(2-PHENYLETHYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its tetrahydroisoquinoline core and carbamothioyl group are particularly noteworthy, as they contribute to its diverse biological activities and synthetic versatility.

Properties

Molecular Formula

C29H32N2O5S

Molecular Weight

520.6 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(2-phenylethylcarbamothioyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H32N2O5S/c1-33-26-17-22-14-16-31(29(37)30-15-13-20-7-5-4-6-8-20)25(24(22)18-27(26)34-2)19-36-23-11-9-21(10-12-23)28(32)35-3/h4-12,17-18,25H,13-16,19H2,1-3H3,(H,30,37)

InChI Key

ACYUIVMUZDLNHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NCCC3=CC=CC=C3)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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